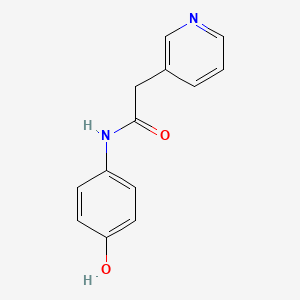
N-(4-hydroxyphenyl)-2-(pyridin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-hydroxyphenyl)-2-(pyridin-3-yl)acetamide, commonly known as paracetamol or acetaminophen, is a widely used pharmaceutical compound with analgesic and antipyretic properties. It is a target molecule for many industries that produce chemicals for pharmaceutical applications .
Synthesis Analysis
The synthesis of related acetamide derivatives has been explored in various studies. For instance, a one-pot synthesis of N-(4-hydroxyphenyl)acetamide was achieved through the reductive carbonylation of nitrobenzene using a Pd(II)-complex catalyst in dilute acetic acid, which resulted in a selectivity of 85 mol% . Another study reported a novel one-pot palladium-mediated synthesis of a related compound, N-[(2-hydroxyphenyl)methyl]-N-(4-phenoxy-3-pyridinyl) acetamide, which is a precursor to a PET biomarker . Additionally, the synthesis of N-aryl substituted acetamide derivatives of oxadiazole-thiol was characterized by various spectroscopic methods, indicating a linear synthetic approach .
Molecular Structure Analysis
The crystal structure of a related compound, N-phenyl-N-(pyridin-4-yl)acetamide, was determined to crystallize in the monoclinic system with the amide unit being almost planar and not conjugated with the phenyl or pyridyl groups . This suggests that the molecular structure of N-(4-hydroxyphenyl)-2-(pyridin-3-yl)acetamide would also exhibit distinct geometric features that could influence its biological activity.
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives is influenced by their functional groups and molecular structure. For example, the silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized, indicating the potential for further chemical modifications . The reductive carbonylation process used to synthesize N-(4-hydroxyphenyl)acetamide also highlights the compound's ability to undergo chemical transformations under catalytic conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are crucial for their biological activity and pharmaceutical applications. The study of the crystal structure and DFT of N-phenyl-N-(pyridin-4-yl)acetamide provides insights into the electronic structure and potential intermolecular interactions . The synthesis and structure of silylated derivatives of N-(2-hydroxyphenyl)acetamide also contribute to understanding the compound's reactivity and stability .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory and Antipyretic Activities : A study conducted by Fayed et al. (2021) explored the synthesis of a novel class of 2(1H)-pyridone molecules, which include a 4-hydroxyphenyl moiety, similar to N-(4-hydroxyphenyl)-2-(pyridin-3-yl)acetamide. These compounds exhibited promising anti-inflammatory, ulcerogenic, and antipyretic characters, with in-vitro and in-vivo examinations showing favorable results (Fayed et al., 2021).
Synthesis and Mechanism Studies : The work by Magadum & Yadav (2018) focused on chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide. This study provides insights into the mechanism and kinetics of reactions involving similar acetamide compounds (Magadum & Yadav, 2018).
Anticancer Activities : Xiao-meng Wang et al. (2015) investigated N-(6-(2-Methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a compound with structural similarities, for its anticancer effects. The study found that modification of the acetamide group with alkylurea led to potent anticancer agents with low toxicity (Wang et al., 2015).
Reactivators Against Nerve Agents : Karade et al. (2014) synthesized bis-quaternary pyridinium derivatives of 2-(hydroxyimino)-N-(pyridin-3-yl)acetamide for reactivation efficacy against organophosphorus nerve agents, demonstrating better efficacy than standard treatments in some cases (Karade et al., 2014).
Synthesis and Binding Studies : Raj (2020) conducted a study on N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide derivatives, focusing on their synthesis and DNA/BSA binding interactions. This research provides a foundation for understanding the interactions of similar acetamide derivatives with biological molecules (Raj, 2020).
Metal Ion Sensing : A chemosensor using a derivative of N-(pyridin-2-yl)acetamide was developed by Park et al. (2015) for detecting Zn2+ concentrations in living cells and aqueous solution, showcasing the potential of related acetamide compounds in biosensing applications (Park et al., 2015).
Safety And Hazards
Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, properties, and potential biological activities. It could also be interesting to investigate its interactions with various biological targets, such as enzymes or receptors.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific studies and experimental data would be needed. Always consult with a qualified professional or refer to the appropriate safety data sheets when handling chemicals.
Eigenschaften
IUPAC Name |
N-(4-hydroxyphenyl)-2-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12-5-3-11(4-6-12)15-13(17)8-10-2-1-7-14-9-10/h1-7,9,16H,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDYUGFLCMCLBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)NC2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-hydroxyphenyl)-2-(pyridin-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3013903.png)
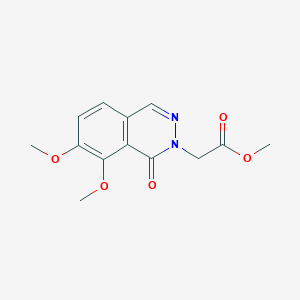


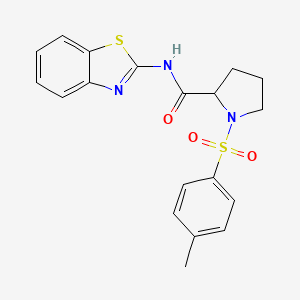
![3-(4-Fluorobenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3013909.png)
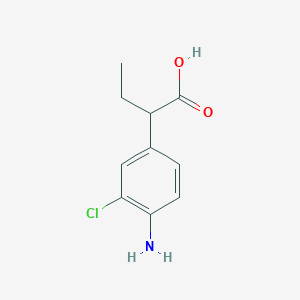

![7-butyl-1,3-dimethyl-2,4-dioxo-N-(pyridin-3-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3013916.png)
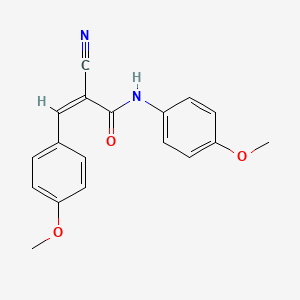
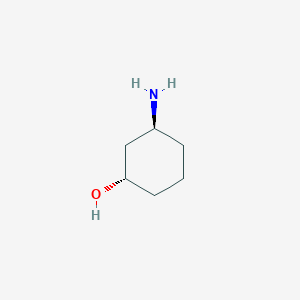


![(Z)-methyl 2-((E)-3-(2-methoxyphenyl)allylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3013923.png)